molecular formula C26H24FN5O3 B3017274 1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1251673-76-3

1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B3017274
CAS No.: 1251673-76-3
M. Wt: 473.508
InChI Key: FKOMUGGDNKJEKP-UHFFFAOYSA-N
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Description

1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound that features a combination of fluorophenyl, piperazine, oxadiazole, and pyridinone moieties

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-fluorophenylpiperazine, o-tolylhydrazine, and 2-pyridone.

    Stepwise Synthesis:

Industrial Production Methods: Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Solvent Selection: Choosing solvents that enhance reaction rates and product isolation.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and oxadiazole moieties.

    Reduction: Reduction reactions can occur at the oxoethyl group, potentially converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Chemistry:

    Ligand Design: Used in the design of ligands for metal complexes.

    Synthetic Intermediates: Acts as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Neurological Disorders: Potential use in the treatment of conditions like depression, anxiety, and schizophrenia due to its interaction with neurotransmitter receptors.

    Cancer Research: Investigated for its potential anti-cancer properties by inhibiting specific enzymes or pathways involved in cell proliferation.

Industry:

    Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It may act as an agonist or antagonist at serotonin, dopamine, or norepinephrine receptors, modulating the release and uptake of these neurotransmitters. This modulation can influence mood, cognition, and behavior, making it a candidate for treating psychiatric disorders.

Comparison with Similar Compounds

  • 1-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
  • 1-(2-(4-(2-bromophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Uniqueness:

  • Fluorine Substitution: The presence of the fluorine atom in the phenyl ring can significantly alter the compound’s pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its metabolic stability.
  • Receptor Affinity: The specific substitution pattern can lead to higher affinity and selectivity for certain neurotransmitter receptors compared to similar compounds with different halogen substitutions.

This detailed overview provides a comprehensive understanding of 1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O3/c1-18-7-2-3-8-19(18)24-28-25(35-29-24)20-9-6-12-32(26(20)34)17-23(33)31-15-13-30(14-16-31)22-11-5-4-10-21(22)27/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOMUGGDNKJEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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